molecular formula C8H11NO2S B3022905 3-Methanesulfonyl-4-methylaniline CAS No. 307989-41-9

3-Methanesulfonyl-4-methylaniline

Cat. No. B3022905
M. Wt: 185.25 g/mol
InChI Key: KGJPTUKXABCZOR-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4-methylaniline is a chemical compound that is part of a broader class of organic molecules featuring a methanesulfonyl group attached to an aromatic ring. The presence of both a sulfonyl functional group and an aniline moiety within the same molecule suggests that it may have interesting chemical properties and potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a method for synthesizing 3-methyl-1-methylsulfonylpenta-1,2,4-triene involves a [2,3] sigmatropic rearrangement of a precursor formed by reacting an alcohol with methylsulfinyl chloride . Although this does not directly describe the synthesis of 3-methanesulfonyl-4-methylaniline, it provides insight into the types of reactions that methanesulfonyl-containing compounds can undergo. Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of bis(chromenones), indicating its utility in promoting certain types of chemical reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methanesulfonyl-4-methylaniline has been studied, revealing that the aromatic rings in these molecules can be deformed towards ortho-quinonoidal geometry due to electronic and steric interactions . This deformation can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonyl-containing compounds varies with the nature of the electrophiles used. For example, vinylallenyl sulfone can undergo halogenation to form dienes or react with phenylsulfenyl and phenylselenenyl chlorides to yield heterocyclic products . These findings suggest that 3-methanesulfonyl-4-methylaniline could also participate in a variety of chemical reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-methanesulfonyl-4-methylaniline are not detailed in the provided papers, the properties of methanesulfonic acid and its derivatives have been studied. Methanesulfonic acid is a strong, stable acid and plays a significant role in the biogeochemical cycling of sulfur . Its stability and acidity may be reflected in the properties of its derivatives, including 3-methanesulfonyl-4-methylaniline.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJPTUKXABCZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624011
Record name 3-(Methanesulfonyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonyl-4-methylaniline

CAS RN

307989-41-9
Record name 3-(Methanesulfonyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylsulfonyl-1-methyl-4-nitrobenzene (500 mg, 2.3 mmol) was dissolved in absolute ethanol (15 mL). Stannous chloride (2.6 g, 11.6 mmol) was added and the reaction mixture was stirred at 75° C. for 4 hours. The mixture was poured into water (50 mL), pH was adjusted with a saturated solution of sodium carbonate to basic reaction, followed by addition of ethyl acetate (150 mL). The organic phase was extracted with water (2×50 mL), dried (MgSO4) and concentrated in vacuo to give 0.36 g of 3-methylsulfonyl-4-methylaniline as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Stannous chloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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